5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one
Description
5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound featuring a 1,3,4-oxadiazol-2(3H)-one core substituted with a 4-bromo-3-methoxythien-2-yl group. The thiophene ring introduces sulfur-based electronic effects, while the bromo and methoxy substituents modulate steric and electronic properties. This structural framework is associated with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory effects, as observed in related oxadiazolone derivatives .
Properties
IUPAC Name |
5-(4-bromo-3-methoxythiophen-2-yl)-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O3S/c1-12-4-3(8)2-14-5(4)6-9-10-7(11)13-6/h2H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOLLVKBWDBACP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1Br)C2=NNC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one typically involves the following steps:
Formation of the thienyl intermediate: The starting material, 4-bromo-3-methoxythiophene, is synthesized through bromination and methoxylation of thiophene.
Cyclization to form the oxadiazolone ring: The thienyl intermediate is then reacted with hydrazine hydrate and carbon disulfide to form the 1,3,4-oxadiazolone ring. The reaction is typically carried out under reflux conditions in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes mentioned above to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization reactions: The oxadiazolone ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. Reactions are typically carried out in acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Reactions are typically carried out in anhydrous solvents under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can yield different oxidation states and reduced forms of the compound.
Scientific Research Applications
5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one has several scientific research applications, including:
Medicinal chemistry: The compound has potential as a pharmacophore for the development of new drugs, particularly those targeting central nervous system disorders and cancer.
Materials science: The compound can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.
Organic synthesis: The compound can serve as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may interact with enzymes or receptors involved in disease pathways, leading to modulation of their activity. The exact mechanism of action depends on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of oxadiazolone derivatives are highly dependent on substituents attached to the core. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of Selected Oxadiazolone Derivatives
Pharmacological Activity
- Fenamate Analogs (Pyridyl/Quinonalinyl Substituents): Compounds like 5-[2-(4-pyridyl)aminoaryl]-oxadiazolones exhibit analgesic and anti-inflammatory activity, with reduced ulcerogenic effects compared to traditional NSAIDs . The target compound’s thienyl group may enhance membrane permeability due to its lipophilic sulfur atom.
- Antimicrobial Activity: Naphthyloxymethyl-substituted oxadiazol-2(3H)-thiones (e.g., compounds 102) show potent activity against S. aureus (4–32 μg/mL), outperforming chloramphenicol . The target compound’s bromo and methoxy groups could similarly enhance halogen bonding and hydrophobic interactions with bacterial targets.
- Enzyme Inhibition: 5-Aryl-substituted oxadiazolones, such as compound 32, inhibit Notum carboxylesterase, a key enzyme in Wnt signaling . The trifluoromethyl group in 32 enhances electron-withdrawing effects, while the target compound’s methoxy group may act as an electron donor.
Physicochemical Properties
- Lipophilicity and Solubility: The bromo and methoxy groups in the target compound increase molecular weight (~315 g/mol) and logP compared to simpler analogs like 5-(2-furyl)-oxadiazolone (MW 152 g/mol) . This enhances membrane permeability but may reduce aqueous solubility.
- Electronic Effects: The thienyl group’s sulfur atom contributes to resonance stabilization, while the methoxy group’s electron-donating nature contrasts with electron-withdrawing groups (e.g., CF3 in compound 32) .
Biological Activity
5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one is a compound that belongs to the oxadiazole class, which has garnered attention for its diverse biological activities. This article delves into its biological properties, focusing on antimicrobial, anti-inflammatory, and anticancer activities, supported by case studies and research findings.
- Molecular Formula : CHBrNOS
- Molecular Weight : 277.10 g/mol
- CAS Number : 1086376-33-1
Antimicrobial Activity
Research has demonstrated that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. The following table summarizes key findings related to the antimicrobial activity of this compound and related derivatives:
Case Study: Antimycobacterial Activity
In a study conducted by Dhumal et al., a series of oxadiazole derivatives were synthesized and tested for their antitubercular activity. The most effective compounds demonstrated strong binding affinity to the mycobacterial enoyl reductase (InhA), crucial for fatty acid biosynthesis in Mycobacterium species. This mechanism suggests potential for developing new antitubercular agents from oxadiazole derivatives.
Anti-inflammatory and Analgesic Properties
The anti-inflammatory properties of oxadiazole derivatives have been extensively studied. Compounds similar to this compound have shown efficacy in reducing inflammation in various models.
Research Findings
A comprehensive review highlighted that oxadiazole derivatives exhibit anti-inflammatory effects through multiple pathways, including the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response. These compounds have been shown to possess analgesic properties as well, making them candidates for pain management therapies.
Anticancer Activity
The anticancer potential of 1,3,4-oxadiazole derivatives has been documented in several studies. The compound's ability to induce apoptosis in cancer cells and inhibit tumor growth has been attributed to its interaction with specific molecular targets.
Notable Studies
- Desai et al. (2016) : Investigated the anticancer effects of pyridine-based oxadiazole derivatives, finding significant cytotoxicity against various cancer cell lines.
- Shingare et al. (2018) : Reported that certain hybrid derivatives exhibited potent anticancer activity by disrupting cancer cell proliferation pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
